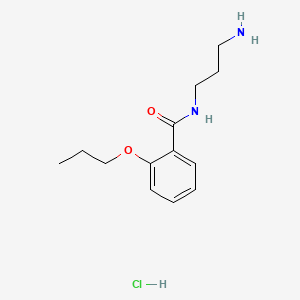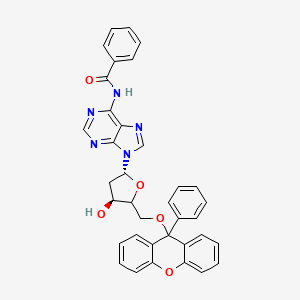
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N'-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and two diethylamide groups attached to a 7-oxabicyclo(2.2.1)heptane core. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- typically involves multiple steps. The starting material is often a 7-oxabicyclo(2.2.1)heptane derivative, which undergoes bromination to introduce the bromine atoms at the 5 and 6 positions. This is followed by the introduction of diethylamide groups through amidation reactions. The reaction conditions usually involve the use of brominating agents such as N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and diethylamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms and diethylamide groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of amides.
7-Oxabicyclo(2.2.1)heptane: The simplest form of the bicyclic structure without any additional functional groups.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is unique due to the presence of both bromine atoms and diethylamide groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
73816-36-1 |
|---|---|
分子式 |
C12H18Br2N2O3 |
分子量 |
398.09 g/mol |
IUPAC名 |
5,6-dibromo-2-N,3-N-diethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H18Br2N2O3/c1-3-15-11(17)5-6(12(18)16-4-2)10-8(14)7(13)9(5)19-10/h5-10H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
LRGGPRMVOVHODP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1C(C2C(C(C1O2)Br)Br)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




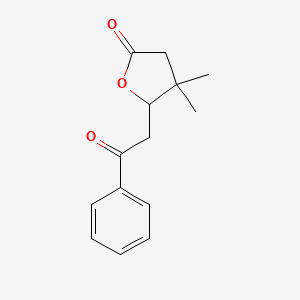
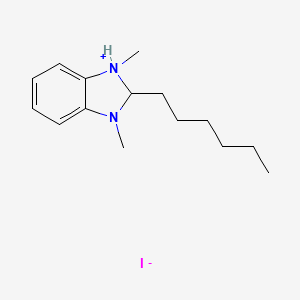
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
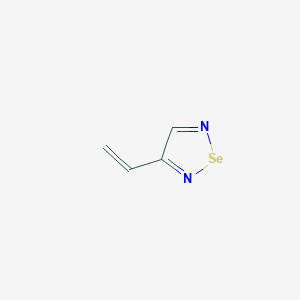

![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
